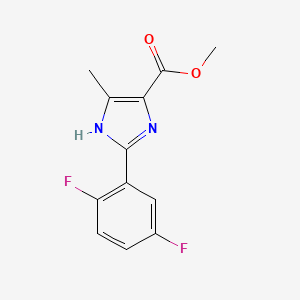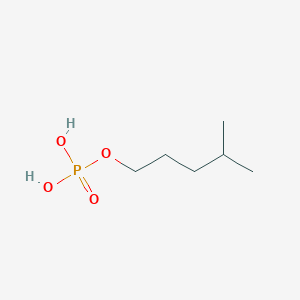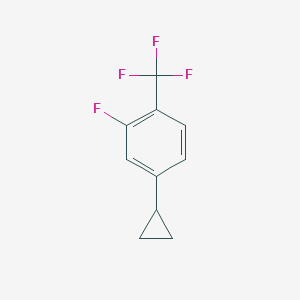
4-Cyclopropyl-2-fluoro-1-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-2-fluoro-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F4. This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopropyl-2-fluoro-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-2-fluoro-1-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used as a building block in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-2-fluoro-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Chlorobenzotrifluoride: Similar in structure but contains a chlorine atom instead of a cyclopropyl group.
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Contains a chlorine atom and a fluorine atom on the benzene ring.
4-Bromobenzotrifluoride: Contains a bromine atom instead of a cyclopropyl group.
Uniqueness: 4-Cyclopropyl-2-fluoro-1-(trifluoromethyl)benzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in the synthesis of molecules with specific structural and functional characteristics .
Eigenschaften
Molekularformel |
C10H8F4 |
|---|---|
Molekulargewicht |
204.16 g/mol |
IUPAC-Name |
4-cyclopropyl-2-fluoro-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F4/c11-9-5-7(6-1-2-6)3-4-8(9)10(12,13)14/h3-6H,1-2H2 |
InChI-Schlüssel |
ZGBYODYUEDVDNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=C(C=C2)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


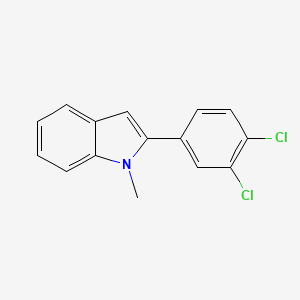
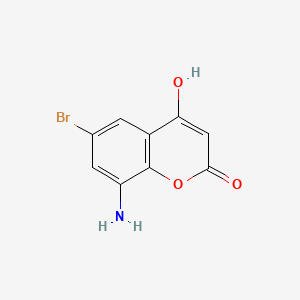
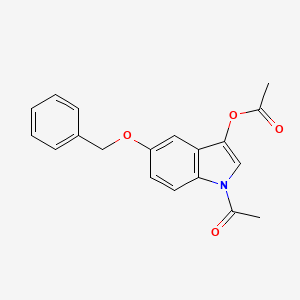
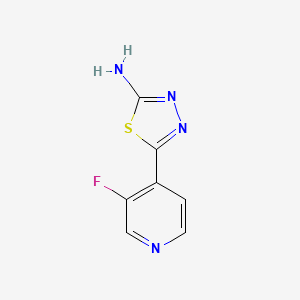

![2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15335922.png)
![6-bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one](/img/structure/B15335926.png)

![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15335937.png)
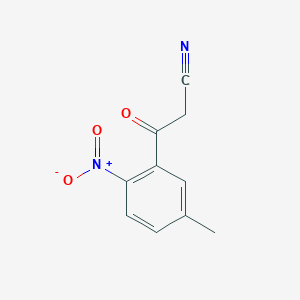
![2-[(Boc-amino)methyl]-3-fluoroaniline](/img/structure/B15335945.png)

